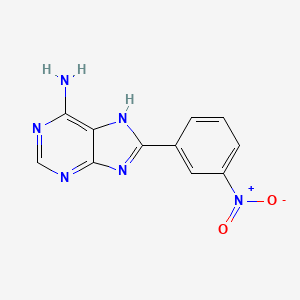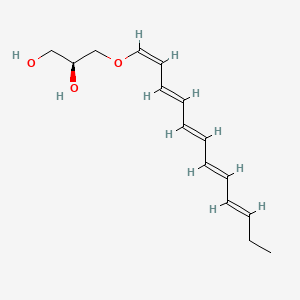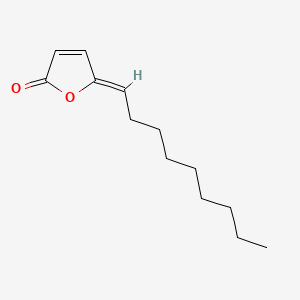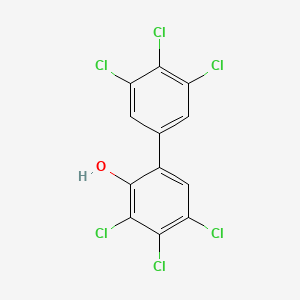
(1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6 and a molecular weight of 360.878 g/mol . This compound is also known by other names such as 3,3’,4,4’,5,5’-Hexachlorobiphenyl and PCB 169 . It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications.
Métodos De Preparación
The synthesis of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- typically involves the chlorination of biphenyl. The reaction conditions for this process include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired hexachlorinated product.
Análisis De Reacciones Químicas
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of chlorinated benzoic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The reduction process leads to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with this compound, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: This compound is studied for its effects on biological systems, particularly its role as an endocrine disruptor and its impact on wildlife and human health.
Medicine: Research is conducted to understand the toxicological effects of this compound and its potential role in causing diseases such as cancer.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes that encode for enzymes such as cytochrome P450s. These enzymes are responsible for the metabolism and detoxification of xenobiotics .
Comparación Con Compuestos Similares
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- can be compared with other similar compounds in the PCB family, such as:
3,3’,4,4’,5-Pentachlorobiphenyl: This compound has one less chlorine atom and exhibits similar but less pronounced biological and chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: This isomer has the same number of chlorine atoms but in different positions, leading to different chemical reactivity and biological effects.
3,3’,4,4’-Tetrachlorobiphenyl: With two fewer chlorine atoms, this compound is less toxic and has different environmental persistence compared to (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro-.
The uniqueness of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- lies in its specific chlorination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Propiedades
Número CAS |
63527-88-8 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2,3,4-trichloro-6-(3,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-6-1-4(2-7(14)9(6)16)5-3-8(15)10(17)11(18)12(5)19/h1-3,19H |
Clave InChI |
SASAWKFCSDRAGD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)

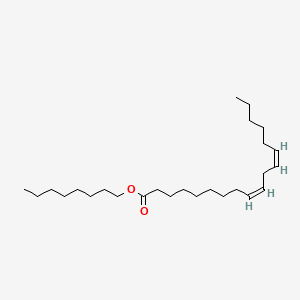


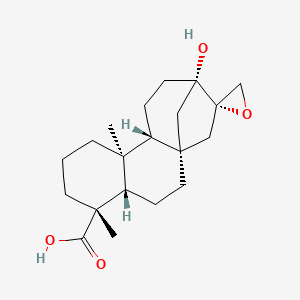
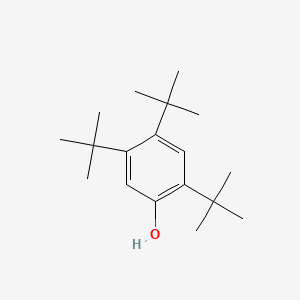
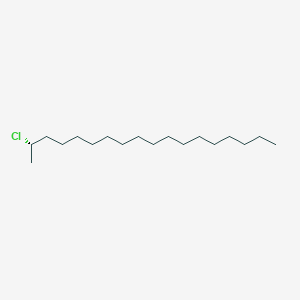

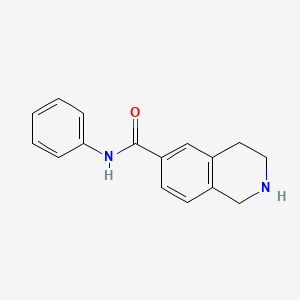
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-oxohexanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12650877.png)
